Cas no 2229454-11-7 (3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-1949229
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid
- 2229454-11-7
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid
-
- インチ: 1S/C12H12F2O4/c13-12(14)8(6-11(15)16)7-1-2-9-10(5-7)18-4-3-17-9/h1-2,5,8,12H,3-4,6H2,(H,15,16)
- InChIKey: HUPNXMDDESXYKT-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)C1C=CC2=C(C=1)OCCO2)F
計算された属性
- せいみつぶんしりょう: 258.07036518g/mol
- どういたいしつりょう: 258.07036518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949229-0.25g |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid |
2229454-11-7 | 0.25g |
$1078.0 | 2023-06-01 | ||
Enamine | EN300-1949229-10.0g |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid |
2229454-11-7 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1949229-5.0g |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid |
2229454-11-7 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1949229-0.5g |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid |
2229454-11-7 | 0.5g |
$1124.0 | 2023-06-01 | ||
Enamine | EN300-1949229-0.05g |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid |
2229454-11-7 | 0.05g |
$983.0 | 2023-06-01 | ||
Enamine | EN300-1949229-1.0g |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid |
2229454-11-7 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1949229-2.5g |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid |
2229454-11-7 | 2.5g |
$2295.0 | 2023-06-01 | ||
Enamine | EN300-1949229-0.1g |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid |
2229454-11-7 | 0.1g |
$1031.0 | 2023-06-01 |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acidに関する追加情報
Comprehensive Overview of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid (CAS No. 2229454-11-7)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid (CAS No. 2229454-11-7) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The compound belongs to the class of difluorinated butanoic acid derivatives, which are known for their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its benzodioxin moiety, a structural motif frequently found in bioactive molecules targeting neurological and inflammatory pathways.
In recent years, the demand for fluorinated compounds has surged, driven by their applications in drug discovery and material science. The incorporation of fluorine atoms, as seen in 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid, often improves a molecule's lipophilicity, membrane permeability, and resistance to enzymatic degradation. These properties make it a valuable candidate for the development of next-generation therapeutics, especially in areas like central nervous system (CNS) disorders and metabolic diseases. A growing body of literature suggests that fluorinated analogs exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts.
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid typically involves multi-step organic reactions, including Pd-catalyzed cross-coupling and nucleophilic fluorination. These methods are widely discussed in academic and industrial circles, as they align with the principles of green chemistry and atom economy. Researchers are also exploring its potential as a building block for more complex molecules, leveraging its benzodioxin core for further functionalization. This adaptability has positioned the compound as a focal point in medicinal chemistry and structure-activity relationship (SAR) studies.
From an industrial perspective, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid is often cited in patents related to enzyme inhibitors and receptor modulators. Its mechanism of action is hypothesized to involve interactions with G-protein-coupled receptors (GPCRs), a target class implicated in numerous therapeutic areas. Given the rising prevalence of chronic diseases, the compound's potential to modulate key biological pathways has sparked collaborations between academia and biotech firms. Additionally, its stability under physiological conditions makes it a promising candidate for prodrug development.
Environmental and regulatory considerations are also critical when discussing fluorinated compounds. While 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid is not classified as hazardous, its biodegradation and ecotoxicological profile remain under investigation. Regulatory agencies emphasize the need for sustainable synthesis and lifecycle assessment to minimize environmental impact. This aligns with the broader shift toward eco-friendly pharmaceuticals, a topic gaining traction among consumers and policymakers alike.
In summary, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid (CAS No. 2229454-11-7) represents a versatile and scientifically intriguing molecule with broad applicability. Its fluorine-rich structure, combined with a benzodioxin scaffold, offers ample opportunities for innovation in drug design and beyond. As research progresses, this compound is likely to play a pivotal role in addressing unmet medical needs and advancing precision medicine initiatives.
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